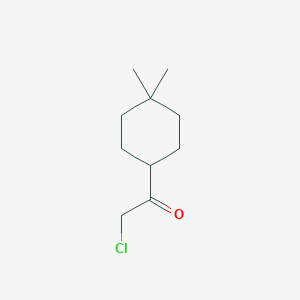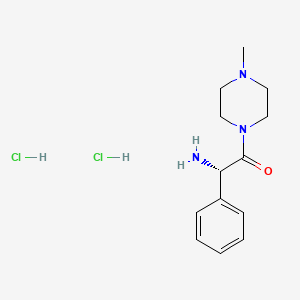
(2S)-2-amino-1-(4-methylpiperazin-1-yl)-2-phenylethan-1-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Phenylpiperazine Derivatives in Medicinal Chemistry
Phenylpiperazine derivatives are a prominent class of compounds in medicinal chemistry, with a range of applications, particularly in the development of central nervous system (CNS) therapeutics. These compounds have been explored for their potential in treating various disorders, including depression, psychosis, and anxiety. The N-phenylpiperazine subunit, for example, is versatile and has shown "druglikeness" for CNS applications. Such derivatives have reached late-stage clinical trials, underscoring their significance in therapeutic development (Maia, Tesch, & Fraga, 2012).
Molecular Binding and DNA Interactions
Another area of interest is the binding of specific compounds to DNA, which has implications for drug design and the understanding of molecular interactions. For instance, the synthetic dye Hoechst 33258 and its analogs, which include phenylpiperazine structures, bind to the minor groove of double-stranded B-DNA. This binding specificity has applications in fluorescent DNA staining, chromosome analysis, and the development of radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).
Anticarcinogenic Properties
Research into organotin(IV) complexes, including those with phenylethanone structures, has shown promising anticarcinogenic and toxic properties. These complexes have been studied for their high cytotoxic activity, which is influenced by the stability of ligand-Sn bonds and the lipophilicity conferred by the organotin moiety. Such studies highlight the potential of these compounds in cancer treatment, providing a basis for further investigation into related structures (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Behavioral Pharmacology
The exploration of phenylpiperazine derivatives extends into behavioral pharmacology, where compounds such as AR-A000002, a selective 5-hydroxytryptamine1B antagonist, have been studied for their anxiolytic and antidepressant potential. This research provides insight into the neurochemical pathways that such compounds can modulate, offering potential avenues for the development of new psychiatric medications (Hudzik et al., 2003).
Propriétés
IUPAC Name |
(2S)-2-amino-1-(4-methylpiperazin-1-yl)-2-phenylethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.2ClH/c1-15-7-9-16(10-8-15)13(17)12(14)11-5-3-2-4-6-11;;/h2-6,12H,7-10,14H2,1H3;2*1H/t12-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCVPPKISFLZLD-LTCKWSDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(C2=CC=CC=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)[C@H](C2=CC=CC=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

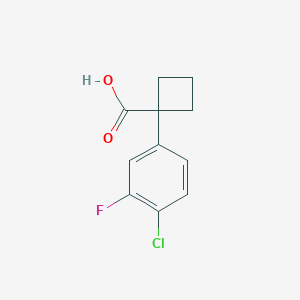
![1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2662582.png)
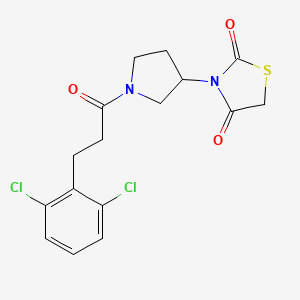
![7-methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2662584.png)
![2-(2,4-dichlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2662585.png)
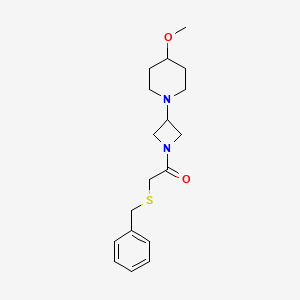

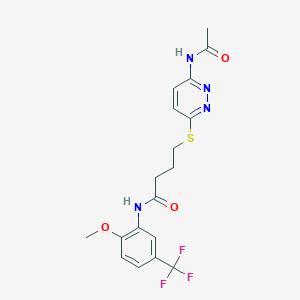
![1-[2-(2,4-Dichlorophenoxy)ethyl]indole-2,3-dione](/img/structure/B2662593.png)
![N-(cyanomethyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B2662594.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiophen-2-yl)propan-2-yl)acrylamide](/img/structure/B2662595.png)

